

The Role of Methyl Glycinate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl glycinate, the methyl ester of the simplest amino acid, glycine, is a foundational building block in modern organic synthesis. Its utility stems from the presence of two distinct functional groups—a primary amine and a carboxylate ester—which provide a versatile platform for a wide array of chemical transformations. Often utilized as its more stable hydrochloride salt to prevent self-condensation, methyl glycinate is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, unnatural amino acids, and complex heterocyclic systems.[1][2][3] This guide provides an in-depth exploration of its synthesis, core reactivity, and applications, complete with experimental protocols and quantitative data to support laboratory and industrial-scale applications.

Physicochemical Properties and Synthesis

Methyl glycinate is typically handled as its hydrochloride salt (CAS 5680-79-5), a white, crystalline, and hygroscopic solid that is highly soluble in water.[2][4][5] The salt form enhances its shelf-life by preventing the free ester from undergoing polymerization or cyclization to form diketopiperazine.[3]

Table 1: Physicochemical Properties of Methyl Glycinate Hydrochloride

Property	Value	References
CAS Number	5680-79-5	[2]
Molecular Formula	C ₃ H ₈ CINO ₂	[6]
Molecular Weight	125.55 g/mol	[4]
Appearance	White crystalline powder	[2][4]
Melting Point	175 °C (decomposes)	[5][6]
Solubility	>1000 g/L in water (20 °C)	[5]

| Stability | Stable, but hygroscopic |[3][5] |

The most common laboratory and industrial synthesis of **methyl glycinate** hydrochloride involves the Fischer esterification of glycine.[1] This is typically achieved by reacting glycine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, or concentrated sulfuric acid.[5][7][8] A more modern approach utilizes trimethylchlorosilane (TMSCl) in methanol, offering a convenient and efficient alternative.[3][7]

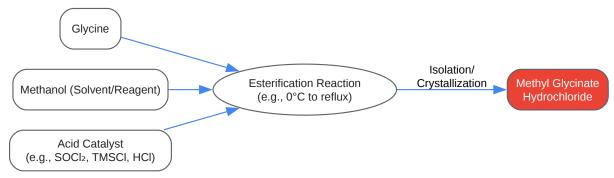
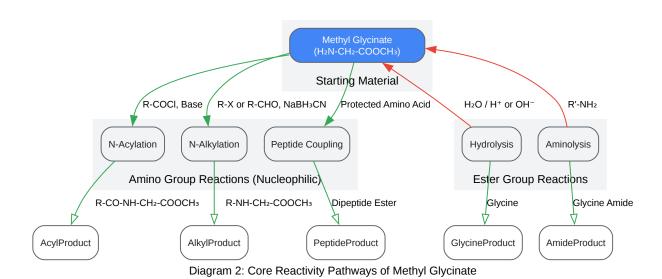



Diagram 1: Synthesis of Methyl Glycinate Hydrochloride

© 2025 BenchChem. All rights reserved.

Diagram 3: General Workflow for Unnatural Amino Acid Synthesis

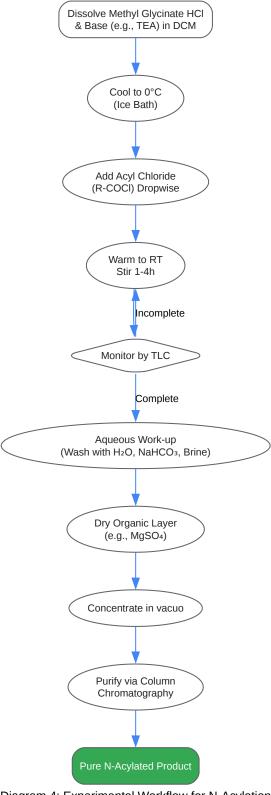


Diagram 4: Experimental Workflow for N-Acylation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl glycinate | 616-34-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Glycine methyl ester hydrochloride Wikipedia [en.wikipedia.org]
- 4. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glycine methyl ester hydrochloride | 5680-79-5 [chemicalbook.com]
- 6. Glycine methyl ester hydrochloride | 5680-79-5 | G-4701 [biosynth.com]
- 7. Page loading... [guidechem.com]
- 8. CN106316870A Synthesis method of L-glycine methyl ester salt product Google Patents [patents.google.com]
- 9. A Convenient Synthesis of Amino Acid Methyl Esters PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of Methyl Glycinate in Organic Synthesis: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1584228#role-of-methyl-glycinate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com